molecular formula C13H9F3S B7990547 1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990547
M. Wt: 254.27 g/mol
InChI Key: YJVLGRYSHDEMKM-UHFFFAOYSA-N
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Description

1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that features a benzene ring substituted with fluorine and a sulfanylmethyl group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms and sulfanylmethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene
  • 1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Uniqueness

1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,3-difluoro-5-[(2-fluorophenyl)methylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-5-11(15)7-12(6-10)17-8-9-3-1-2-4-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVLGRYSHDEMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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